molecular formula C29H32O16 B1231685 3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone

3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone

Cat. No. B1231685
M. Wt: 636.6 g/mol
InChI Key: KXOPSQZLBRPJGX-KEBUVGJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid90976886 is a natural product found in Macrothelypteris torresiana, Rhamnus leptophylla, and other organisms with data available.

Scientific Research Applications

Neuroprotective Effects

Studies on similar flavonoid compounds have demonstrated neuroprotective properties. For example, acetylated flavonoid glycosides from Scoparia dulcis showed an enhancing activity of nerve growth factor-mediated neurite outgrowth in cells, suggesting potential neuroprotective applications (Li et al., 2004).

Antioxidant Activity

Flavonoid compounds isolated from Polygonum hydropiper showed strong antioxidative capabilities in vitro. These findings indicate the potential of similar flavonoids for applications in combating oxidative stress-related diseases (Peng et al., 2003).

Antidiabetic and Antimicrobial Activities

Flavonoid glycosides from Boehmeria rugulosa demonstrated significant hypoglycemic activity and potent antimicrobial activity against various bacterial and fungal species. This suggests a potential role for similar flavonoid compounds in diabetes treatment and as antimicrobial agents (Semwal et al., 2009).

Amylase Inhibitory Properties

Some flavonoids from Bidens bipinnata have shown to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This property suggests a potential application of these compounds in managing postprandial glucose levels in diabetes (Yang et al., 2012).

Structure-Activity Relationship

The structure of flavonoids plays a critical role in determining their bioactivity. Research on the structure determination of similar flavonoids provides insights into their potential biological activities and applications (Sun et al., 1996).

properties

Product Name

3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone

Molecular Formula

C29H32O16

Molecular Weight

636.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1

InChI Key

KXOPSQZLBRPJGX-KEBUVGJQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O

synonyms

multiflorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone
Reactant of Route 2
Reactant of Route 2
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone
Reactant of Route 3
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone
Reactant of Route 4
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone
Reactant of Route 5
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone
Reactant of Route 6
3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone

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